cis-Non-4-en-6,8-diynoic acid
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Overview
Description
cis-Non-4-en-6,8-diynoic acid: is an organic compound characterized by the presence of both double and triple bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Non-4-en-6,8-diynoic acid typically involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols such as propargyl alcohol and dimethylethynylcarbinol. This reaction is catalyzed by a system consisting of copper(I) bromide, triethylamine, and potassium carbonate in dimethylformamide at temperatures between 55°C and 60°C . The resulting product is then subjected to further reactions to introduce the necessary double bonds and functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: cis-Non-4-en-6,8-diynoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and sulfuric acid at 35°C to 40°C.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
cis-Non-4-en-6,8-diynoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-Non-4-en-6,8-diynoic acid involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, thereby exerting its effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
- 10-Hydroxy-cis-8-decene-4,6-diynoic acid .
- 9-Hydroxy-cis-7-nonene-3,5-diynoic acid .
- Methyl (Z)-dec-2-en-4,6-diynoate .
Comparison: cis-Non-4-en-6,8-diynoic acid is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
505-87-3 |
---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(Z)-non-4-en-6,8-diynoic acid |
InChI |
InChI=1S/C9H8O2/c1-2-3-4-5-6-7-8-9(10)11/h1,5-6H,7-8H2,(H,10,11)/b6-5- |
InChI Key |
SAAOVMMXTKNFRE-WAYWQWQTSA-N |
Isomeric SMILES |
C#CC#C/C=C\CCC(=O)O |
Canonical SMILES |
C#CC#CC=CCCC(=O)O |
Origin of Product |
United States |
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